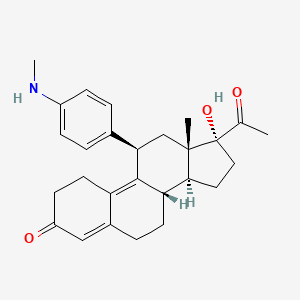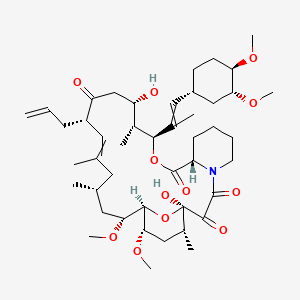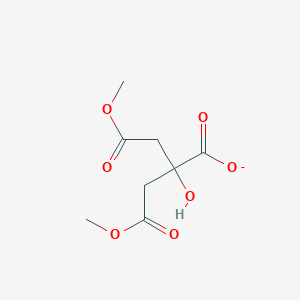
Naltrexone-d3 (100 ug/mL in Methanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naltrexone is a mu-opioid receptor antagonist with applications in treating opioid and alcohol dependence. It is characterized by its ability to cross the blood-brain barrier and modulate neurotransmission. Understanding the specific isotope-labeled variant, Naltrexone-d3, involves analyzing its synthesis, molecular structure, and interaction with biological systems, which is crucial for developing precise analytical methods in pharmacokinetics and pharmacodynamics studies.
Synthesis Analysis
Naltrexone and its derivatives are synthesized through several chemical reactions, including key steps that modify the morphine structure. Notably, the synthesis of novel naltrexone derivatives with altered D-rings provides insights into the molecule's interaction with opioid receptors. These synthetic approaches offer pathways to investigate Naltrexone-d3's unique properties and applications in research and clinical settings (Nagase et al., 2010).
Molecular Structure Analysis
Investigations into the structure of naltrexone have been carried out through spectroscopic methods, revealing its conformation and interactions with solvents. Crystallographic studies of naltrexone chloride solvates with different alcohols elucidate the molecule's structural flexibility and the role of solvent interactions. Such analyses are foundational in understanding the molecular structure of Naltrexone-d3 (Menze et al., 2017).
Chemical Reactions and Properties
Naltrexone's interaction with biological systems, including its transport across the blood-brain barrier and modulation of neurotransmitter systems, highlights its chemical reactivity and biological properties. Studies on naltrexone's transport by proton-coupled organic cation antiporters in human immortalized brain capillary endothelial cells underline the complexity of its pharmacokinetics (Kitamura et al., 2022).
Physical Properties Analysis
The electrochemical characterization of naltrexone provides insights into its physical properties, including electroactive behavior and interaction with modified electrodes. This information is pivotal for developing analytical techniques for naltrexone detection and quantification in various matrices (Ghorbani-Bidkorbeh et al., 2010).
Chemical Properties Analysis
The chemical properties of naltrexone, including its binding affinity to opioid receptors and interaction with biological molecules, are crucial for its therapeutic effects. Molecular dynamics simulations and binding energy calculations provide insights into the inhibitory mechanism of naltrexone and its metabolites, elucidating the molecular basis of its action against opioid addiction and potential anticancer effects (Bello, 2022).
Wissenschaftliche Forschungsanwendungen
Blood-Brain Barrier Transport
Naltrexone-d3's transport across the blood-brain barrier (BBB) has been a subject of study. Kitamura et al. (2022) investigated this using hCMEC/D3 cells, a human immortalized brain capillary endothelial cell line. They found that naltrexone is taken up in a concentration-dependent manner in these cells and that this uptake is mediated by a proton-coupled organic cation antiporter. The study suggests active transport of naltrexone from blood to the brain across the BBB by this antiporter, which is significant in understanding how drugs like naltrexone-d3 can reach brain tissues (Kitamura et al., 2022).
Immunomodulatory Properties
Low-dose naltrexone (LDN) has been researched for its potential as an immunomodulator in various conditions, including autoimmune diseases and cancer. Li et al. (2018) reviewed the pharmacological functions and mechanisms of LDN, highlighting its potential as an immunomodulatory agent in therapy for cancer and many immune-related diseases. This suggests that naltrexone-d3, at low doses, could have significant applications in modulating immune responses (Li et al., 2018).
Neuropharmacological Treatments for Alcoholism
Naltrexone's role in neuropharmacological treatments, particularly for alcoholism, has been explored. Johnson & Ait-Daoud (2000) discussed the basis and clinical findings of naltrexone in this context, considering its interaction with neurotransmitter systems like the opioid, N-methyl-d-aspartate, and monoamine systems. This research is crucial for understanding naltrexone-d3's potential applications in treating alcoholism and related disorders (Johnson & Ait-Daoud, 2000).
Anticancer Potential
Naltrexone, particularly in low doses, has been studied for its potential anticancer properties. Qu et al. (2021) summarized studies on LDN's oncotherapy potential, discussing its role in inhibiting DNA synthesis and viability in various cancers. These findings open possibilities for naltrexone-d3 in cancer treatment, especially considering its immunomodulatory effects (Qu et al., 2021).
Wirkmechanismus
Target of Action
Naltrexone-d3 primarily targets the mu-opioid receptors (MOR) , but it also has some activity at the kappa and delta opioid receptors . These receptors are part of the endogenous opioid system, which plays a crucial role in pain modulation, reward, and addictive behavior .
Mode of Action
Naltrexone-d3 acts as a competitive antagonist at these opioid receptors . It binds to these receptors and blocks the effects of endogenous opioids, such as endorphins . This action prevents the euphoric and sedative effects typically associated with opioid use . Naltrexone-d3 itself has little or no effect in the absence of opioids or alcohol .
Biochemical Pathways
Naltrexone-d3 affects the opioid signaling pathway . By blocking the opioid receptors, it prevents the activation of this pathway by endogenous or exogenous opioids . This action can lead to a reduction in opioid cravings and a decrease in the rewarding effects of alcohol and opioids . Naltrexone is mainly metabolized to an active metabolite, 6β-naltrexol, by dihydrodiol dehydrogenase enzymes .
Pharmacokinetics
The pharmacokinetics of Naltrexone-d3 involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Naltrexone is effective orally, longer-lasting, and more potent than naloxone . It is mainly metabolized to 6β-naltrexol by dihydrodiol dehydrogenase enzymes . .
Result of Action
The molecular and cellular effects of Naltrexone-d3’s action involve the antagonization of most of the subjective and objective effects of opiates , including respiratory depression, miosis, euphoria, and drug craving . At the cellular level, Naltrexone-d3’s antagonistic action at the opioid receptors can lead to changes in cell signaling and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Naltrexone-d3. For instance, genetic variation in the mu-opioid receptor gene (OPRM1) and other genes related to opioid signaling and dopamine reuptake and inactivation can affect the response to Naltrexone-d3 . Age and sex have also been found to contribute to variability in Naltrexone biotransformation . Therefore, individual factors such as genetics, age, and sex should be considered when using Naltrexone-d3.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Naltrexone-d3 involves the modification of the existing synthesis pathway for Naltrexone to incorporate deuterium atoms into the final product.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde", "Cyclohexanone", "Sodium triacetoxyborohydride", "Deuterium oxide", "Methanol" ], "Reaction": [ "Step 1: Condensation of 3,4-Dimethoxybenzaldehyde and Cyclohexanone in the presence of Sodium triacetoxyborohydride to form Naltrexone-d3 intermediate.", "Step 2: Reduction of Naltrexone-d3 intermediate using Deuterium oxide as a deuterium source to form Naltrexone-d3.", "Step 3: Dissolving Naltrexone-d3 in Methanol to obtain a concentration of 100 ug/mL." ] } | |
CAS-Nummer |
1261080-26-5 |
Molekularformel |
C₂₀H₂₀D₃NO₄ |
Molekulargewicht |
344.42 |
Synonyme |
(5α)-17-(Cyclopropyl-methyl-d3)-4,5-epoxy-3,14-dihydroxymorphinan-6-one; _x000B_Antaxone-D3; Depade-D3; EN 1639A-D3; NIH 8503-D3; Nalorex-D3; Trexan-D3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













